molecular formula C12H18N2O5S B8540936 (6-(Tert-butoxycarbonylamino)pyridin-3-yl)methyl methanesulfonate

(6-(Tert-butoxycarbonylamino)pyridin-3-yl)methyl methanesulfonate

Cat. No.: B8540936
M. Wt: 302.35 g/mol
InChI Key: MOCWQDAPJPLXCZ-UHFFFAOYSA-N
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Description

(6-(Tert-butoxycarbonylamino)pyridin-3-yl)methyl methanesulfonate is a useful research compound. Its molecular formula is C12H18N2O5S and its molecular weight is 302.35 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C12H18N2O5S

Molecular Weight

302.35 g/mol

IUPAC Name

[6-[(2-methylpropan-2-yl)oxycarbonylamino]pyridin-3-yl]methyl methanesulfonate

InChI

InChI=1S/C12H18N2O5S/c1-12(2,3)19-11(15)14-10-6-5-9(7-13-10)8-18-20(4,16)17/h5-7H,8H2,1-4H3,(H,13,14,15)

InChI Key

MOCWQDAPJPLXCZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=NC=C(C=C1)COS(=O)(=O)C

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Methanesulfonic anhydride (0.854 g, 4.9 mmol, 1.1 equiv) was added portionwise to a cold (5° C.) mixture of (5-hydroxymethyl-pyridin-2-yl)-carbamic acid tert-butyl ester (Step 26.4) (1 g, 4.5 mmol) and triethylamine (0.75 mL, 5.4 mmol, 1.2 equiv) in DCM (20 mL), under an argon atmosphere. The reaction mixture was allowed to stir for 1 h at 5° C., diluted with EtOAc and H2O, and extracted with EtOAc. The organic phase was washed with H2O and brine, dried (Na2SO4), filtered and concentrated to provide 1.25 g of the title compound as a white solid: tR=2.60 min (System 1).
Quantity
0.854 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0.75 mL
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a mixture containing tert-butyl 5-(hydroxymethyl)pyridin-2-ylcarbamate (101; 4.5 g, 20.2 mmol) and DIPEA (16.0 g, 121 mmol) in THF (45 mL) was added MsCl (6.93 g, 60.5 mmol) over a period of 30 min at 0° C. The resulting reaction mixture was stirred at room temperature for 12 h. The mixture was then washed with water (2×5 mL), dried (Na2SO4) and concentrated under reduced pressure. The resulting residue was purified by chromatography (10:1 petroleum ether/ethyl acetate) to afford (6-(tert-butoxycarbonylamino)pyridin-3-yl)methyl methanesulfonate 102 (3.0 g, 61%).
Quantity
4.5 g
Type
reactant
Reaction Step One
Name
Quantity
16 g
Type
reactant
Reaction Step One
Name
Quantity
45 mL
Type
solvent
Reaction Step One
Name
Quantity
6.93 g
Type
reactant
Reaction Step Two

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